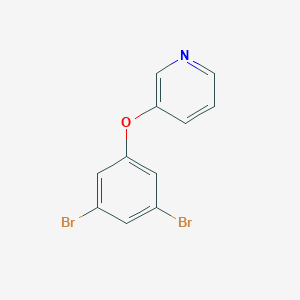













|
REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1.[Br:10][C:11]1[CH:16]=[C:15](Br)[CH:14]=[C:13]([Br:18])[CH:12]=1.N1C(C)=CC(C)=CC=1C.[H][H].N>C(OCC)(=O)C.O>[Br:10][C:11]1[CH:16]=[C:15]([CH:14]=[C:13]([Br:18])[CH:12]=1)[O:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
15.4 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
76.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC(=C1)Br)Br
|
|
Name
|
cuprous oxide
|
|
Quantity
|
11.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=C(C=C1C)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated at 200° for 8 hours
|
|
Duration
|
8 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
The filtered residue was washed with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate was evaporated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
the collidine removed by distillation under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
the residue chromatographed on silica gel
|
|
Type
|
CUSTOM
|
|
Details
|
The earlier fractions gave
|
|
Type
|
CUSTOM
|
|
Details
|
after evaporation under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
recovered tribromobenzene (42.5 g)
|
|
Type
|
CUSTOM
|
|
Details
|
The later fractions were evaporated under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(OC=2C=NC=CC2)C=C(C1)Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.55 g | |
| YIELD: CALCULATEDPERCENTYIELD | 34.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |